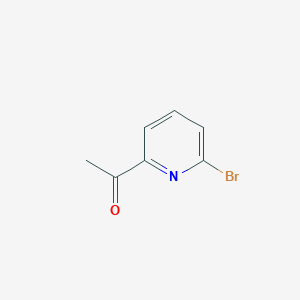

2-Acetyl-6-bromopyridine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(6-bromopyridin-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrNO/c1-5(10)6-3-2-4-7(8)9-6/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUJTWTUYVOEEFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=NC(=CC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30461589 | |

| Record name | 2-Acetyl-6-bromopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30461589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

49669-13-8 | |

| Record name | 2-Acetyl-6-bromopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30461589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Acetyl-6-bromopyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Acetyl-6-bromopyridine: Properties, Synthesis, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Acetyl-6-bromopyridine is a key heterocyclic organic intermediate with significant applications in the pharmaceutical, agrochemical, and materials science sectors. Its unique molecular structure, featuring a pyridine (B92270) ring substituted with an acetyl and a bromo group, provides versatile reactivity for the synthesis of a wide range of more complex molecules. The pyridine moiety is a common scaffold in many biologically active compounds, making this compound a valuable building block in drug discovery and development. This technical guide provides a comprehensive overview of the physical and chemical properties, a detailed experimental protocol for its synthesis, and methods for its analysis.

Physical and Chemical Properties

This compound is typically a white to off-white or pale beige crystalline solid at room temperature.[1] It is soluble in methanol (B129727) and other common organic solvents like ethanol (B145695) and dichloromethane (B109758), but insoluble in water.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₇H₆BrNO | [1] |

| Molar Mass | 200.03 g/mol | [1] |

| Appearance | White to off-white/pale beige crystalline solid | [1] |

| Melting Point | 51-55 °C | [1] |

| Boiling Point | 271.2 ± 25.0 °C (Predicted) | [1] |

| Density | 1.534 ± 0.06 g/cm³ (Predicted) | [1] |

| Solubility | Soluble in methanol, ethanol, dichloromethane; Insoluble in water | [1] |

| Flash Point | 117.8 °C | [1] |

| pKa | 0.28 ± 0.10 (Predicted) | [1] |

Table 2: Identifiers for this compound

| Identifier | Value |

| CAS Number | 49669-13-8 |

| Synonyms | 1-(6-Bromopyridin-2-yl)ethanone, 2-Bromo-6-acetylpyridine |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of 2,6-dibromopyridine (B144722) with a suitable acetylating agent. The following protocol is a detailed procedure for this synthesis.

Materials:

-

2,6-Dibromopyridine

-

n-Butyllithium (n-BuLi) in hexanes

-

N,N-Dimethylacetamide

-

Dichloromethane (CH₂Cl₂)

-

Hexanes

-

Water (H₂O)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer

-

Low-temperature bath (e.g., dry ice/acetone)

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 2,6-dibromopyridine in anhydrous dichloromethane and cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of n-butyllithium in hexanes dropwise to the cooled solution while maintaining the temperature at -78 °C.

-

Stir the reaction mixture at -78 °C for one hour.

-

Slowly add N,N-dimethylacetamide to the reaction mixture, ensuring the temperature remains at -78 °C.

-

Allow the reaction to stir at -78 °C for an additional 30 minutes.

-

Gradually warm the reaction mixture to -50 °C.

-

Quench the reaction by the slow addition of water.

-

Allow the mixture to warm to room temperature and stir overnight.

-

Add more water to the mixture and transfer it to a separatory funnel.

-

Separate the organic layer.

-

Extract the aqueous layer multiple times with dichloromethane.

-

Combine all organic extracts and dry over anhydrous sodium sulfate.

-

Filter the mixture to remove the drying agent.

-

Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product, typically as a dark brown oil.[1]

Purification

The crude this compound can be purified by column chromatography on silica (B1680970) gel.

Materials:

-

Crude this compound

-

Silica gel (for column chromatography)

-

Eluent (e.g., a mixture of hexanes and ethyl acetate)

Equipment:

-

Chromatography column

-

Beakers and flasks

-

Thin-layer chromatography (TLC) plates and chamber

Procedure:

-

Prepare a silica gel slurry in the chosen eluent and pack a chromatography column.

-

Dissolve the crude product in a minimal amount of the eluent.

-

Load the dissolved sample onto the top of the silica gel column.

-

Elute the column with the chosen solvent system, collecting fractions.

-

Monitor the separation by thin-layer chromatography (TLC).

-

Combine the fractions containing the pure product.

-

Remove the eluent from the combined fractions using a rotary evaporator to obtain the purified this compound.

Mandatory Visualizations

Caption: A flowchart illustrating the key steps in the synthesis and subsequent purification of this compound.

Caption: A logical workflow for the quality control analysis of synthesized this compound.

Reactivity and Applications

The chemical reactivity of this compound is primarily dictated by the three main components of the molecule: the pyridine ring, the acetyl group, and the bromine atom.

-

Pyridine Ring: The nitrogen atom in the pyridine ring can act as a base or a nucleophile.

-

Acetyl Group: The carbonyl group of the acetyl moiety is susceptible to nucleophilic attack and can participate in condensation reactions. The methyl protons adjacent to the carbonyl are acidic and can be removed by a strong base to form an enolate, which can then act as a nucleophile.

-

Bromine Atom: The bromine atom is a good leaving group, making the C2 position of the pyridine ring susceptible to nucleophilic aromatic substitution reactions.

This combination of reactive sites makes this compound a versatile precursor for the synthesis of a variety of heterocyclic compounds with potential biological activity. It is a valuable starting material in the development of pharmaceuticals and agrochemicals. For instance, it can be used to synthesize Schiff bases, which are known to have a wide range of biological activities.

Safety and Handling

This compound is classified as an irritant. It is irritating to the eyes, respiratory system, and skin.[1] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

In case of contact:

-

Eyes: Rinse immediately with plenty of water and seek medical advice.[1]

-

Skin: Wash off with soap and plenty of water.

-

Inhalation: Move the person into fresh air. If not breathing, give artificial respiration.

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.

Storage: Keep the container tightly closed in a dry and well-ventilated place. Store in a cool, dark place at room temperature.[1]

Conclusion

This compound is a valuable and versatile chemical intermediate with a well-defined set of physical and chemical properties. Its synthesis from readily available starting materials and its diverse reactivity make it an important building block for the creation of novel molecules with potential applications in medicine and materials science. Adherence to proper safety and handling procedures is essential when working with this compound. This guide provides a solid foundation of technical information for researchers and professionals utilizing this compound in their work.

References

An In-Depth Technical Guide to 2-Acetyl-6-bromopyridine (CAS: 49669-13-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Acetyl-6-bromopyridine is a versatile heterocyclic building block of significant interest in organic synthesis and medicinal chemistry. Its unique bifunctional nature, possessing both a reactive bromine atom and a ketone functional group, allows for a wide array of chemical transformations. This guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and key reactions, and explores its applications in the development of novel therapeutics, particularly as a scaffold for kinase inhibitors.

Chemical and Physical Properties

This compound is a solid organic compound at room temperature.[1][2] Its key physicochemical properties are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| CAS Number | 49669-13-8 | [1] |

| Molecular Formula | C₇H₆BrNO | [1] |

| Molecular Weight | 200.03 g/mol | [1] |

| Appearance | White to yellow or brown solid/crystal | [2] |

| Melting Point | 51-55 °C | [1] |

| Boiling Point | 271.2 °C at 760 mmHg | [1] |

| Density | 1.534 g/cm³ | [1] |

| Solubility | Soluble in methanol, ethanol, and dichloromethane. | [1][2] |

| Flash Point | 117.8 °C | [1] |

| pKa (Predicted) | 0.28 ± 0.10 | [1] |

Synthesis and Reactions

This compound serves as a crucial intermediate for the synthesis of more complex molecules.[3] Its bromine atom is susceptible to palladium-catalyzed cross-coupling reactions, while the acetyl group can undergo various condensation reactions.

Synthesis of this compound

A common synthetic route to this compound involves the reaction of 2,6-dibromopyridine (B144722) with a suitable acetylating agent.

Experimental Protocol: Synthesis from 2,6-Dibromopyridine

-

Materials: 2,6-dibromopyridine, n-butyllithium (n-BuLi), N,N-dimethylacetamide, anhydrous diethyl ether, ethyl acetate (B1210297), hexane (B92381), dichloromethane.

-

Procedure:

-

In a dry reaction flask under an inert nitrogen atmosphere, dissolve 2,6-dibromopyridine (1.0 eq) in anhydrous diethyl ether.

-

Cool the solution to -78 °C.

-

Slowly add n-butyllithium (1.05 eq) dropwise to the solution.

-

After stirring for a specified time, add N,N-dimethylacetamide (1.1 eq) to the reaction mixture.

-

Allow the reaction to proceed at -78 °C and then warm to room temperature.

-

Quench the reaction with a suitable aqueous solution.

-

Extract the product with an organic solvent and dry the organic layer.

-

Purify the crude product by silica (B1680970) gel column chromatography using a mixture of ethyl acetate and hexane as the eluent.

-

Further purification can be achieved by recrystallization from a dichloromethane/hexane solvent system to yield the final product.[3]

-

Key Reactions

The bromine atom at the 6-position of the pyridine (B92270) ring is readily displaced via Suzuki-Miyaura coupling, enabling the formation of carbon-carbon bonds with various boronic acids. This reaction is fundamental in constructing biaryl structures commonly found in pharmaceutical agents.

Experimental Protocol: Suzuki-Miyaura Coupling with an Arylboronic Acid

-

Materials: this compound, arylboronic acid (e.g., 4-methoxyphenylboronic acid), palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., K₂CO₃ or K₃PO₄), and a solvent system (e.g., 1,4-dioxane/water or toluene).

-

Procedure:

-

In a reaction vessel, combine this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0 eq).

-

Purge the vessel with an inert gas (e.g., argon or nitrogen).

-

Add the palladium catalyst (e.g., 2-5 mol%).

-

Introduce the degassed solvent system.

-

Heat the reaction mixture to 80-110 °C and monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the mixture to room temperature.

-

Perform an aqueous workup, extracting the product with an organic solvent.

-

Dry the combined organic layers and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

-

The acetyl group provides a site for condensation reactions, most notably with primary amines to form Schiff bases (imines). These Schiff bases and their metal complexes exhibit a wide range of biological activities.

Experimental Protocol: Schiff Base Formation with a Primary Amine

-

Materials: this compound, a primary amine (e.g., p-toluidine), an appropriate solvent (e.g., ethanol), and an optional acid or base catalyst.

-

Procedure:

-

Dissolve this compound (1.0 eq) in the chosen solvent.

-

Add the primary amine (1.0-1.2 eq) to the solution.

-

If necessary, add a catalytic amount of an acid or base.

-

Reflux the reaction mixture for several hours, monitoring the formation of the product by TLC.

-

Upon completion, cool the reaction mixture to allow for the precipitation of the product.

-

Collect the solid product by filtration and wash with a cold solvent.

-

The product can be further purified by recrystallization.

-

Applications in Drug Discovery and Development

This compound is a valuable starting material in the synthesis of various biologically active compounds.[1] Its derivatives have been investigated for their potential as anti-inflammatory agents and kinase inhibitors.

Intermediate for Kinase Inhibitors

The pyridine scaffold is a common feature in many kinase inhibitors, often interacting with the hinge region of the ATP-binding site of the kinase. The functional handles on this compound allow for the systematic exploration of structure-activity relationships (SAR) to optimize the potency and selectivity of inhibitor candidates.

Role in Targeting the JNK Signaling Pathway

The c-Jun N-terminal kinase (JNK) signaling pathway is a critical component of the mitogen-activated protein kinase (MAPK) cascade. This pathway is involved in regulating cellular processes such as proliferation, apoptosis, and inflammation.[1][4] Dysregulation of the JNK pathway has been implicated in various diseases, including cancer and neurodegenerative disorders, making it an attractive target for therapeutic intervention. Small molecule inhibitors targeting JNK are of significant interest in drug discovery. The general mechanism of the JNK signaling pathway is depicted below.

Safety and Handling

This compound is classified as a hazardous substance and should be handled with appropriate safety precautions.

Hazard Identification:

-

Causes skin irritation.

-

Causes serious eye irritation.

-

May cause respiratory irritation.

Recommended Personal Protective Equipment (PPE):

-

Wear protective gloves, clothing, eye protection, and face protection.

-

Use a NIOSH/MSHA approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.

Handling and Storage:

-

Keep in a dark place, sealed in a dry, and well-ventilated area at room temperature.[1]

-

Avoid breathing dust, fume, gas, mist, vapors, or spray.

-

Wash face, hands, and any exposed skin thoroughly after handling.

Conclusion

This compound is a highly valuable and versatile building block in modern organic and medicinal chemistry. Its dual reactivity allows for the efficient construction of complex molecular architectures, particularly those relevant to drug discovery. The ability to serve as a scaffold for potent kinase inhibitors highlights its significance for researchers and scientists in the pharmaceutical industry. A thorough understanding of its properties, reactions, and safe handling is crucial for its effective utilization in the development of next-generation therapeutics.

References

An In-depth Technical Guide to 1-(6-bromopyridin-2-yl)ethanone: Synthesis, Spectroscopic Profile, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, synthesis, and spectroscopic characterization of 1-(6-bromopyridin-2-yl)ethanone. This compound, a halogenated pyridinyl ketone, serves as a versatile intermediate in organic synthesis and holds potential for applications in medicinal chemistry and materials science. This document details a representative synthetic protocol, presents a thorough analysis of its spectroscopic data (NMR, IR, and MS), and includes a discussion on the potential biological significance of this class of compounds.

Molecular Structure and Properties

1-(6-bromopyridin-2-yl)ethanone, also known as 2-acetyl-6-bromopyridine, is a heterocyclic compound with the chemical formula C₇H₆BrNO.[1] Its structure features a pyridine (B92270) ring substituted with a bromine atom at the 6-position and an acetyl group at the 2-position. The presence of the electronegative bromine atom and the carbonyl group significantly influences the electronic properties and reactivity of the pyridine ring, making it a valuable building block in synthetic chemistry.

| Property | Value | Reference |

| IUPAC Name | 1-(6-bromopyridin-2-yl)ethanone | [1] |

| Synonyms | This compound | [2] |

| CAS Number | 49669-13-8 | [1] |

| Molecular Formula | C₇H₆BrNO | [1] |

| Molecular Weight | 200.03 g/mol | [1] |

| Appearance | Solid | |

| SMILES | CC(=O)c1cccc(Br)n1 | [1] |

Synthesis of 1-(6-bromopyridin-2-yl)ethanone

A plausible and frequently utilized method for the synthesis of 1-(6-bromopyridin-2-yl)ethanone involves the Grignard reaction. This approach typically starts with a dihalogenated pyridine, such as 2,6-dibromopyridine (B144722), followed by a selective Grignard reagent formation and subsequent acylation.

Experimental Protocol: Grignard Reaction and Acylation

This protocol is a representative example based on established Grignard reaction methodologies.[3]

Materials:

-

2,6-Dibromopyridine

-

Magnesium turnings

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Acetyl chloride

-

Dry ice/acetone bath

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Standard laboratory glassware for anhydrous reactions

Procedure:

-

Grignard Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, magnesium turnings (1.1 equivalents) are placed. A small crystal of iodine can be added to activate the magnesium. A solution of 2,6-dibromopyridine (1.0 equivalent) in anhydrous THF is added dropwise via the dropping funnel. The reaction is initiated, and the mixture is gently refluxed until the magnesium is consumed. The reaction is then cooled to 0 °C.

-

Acylation: The freshly prepared Grignard reagent is cooled to -78 °C using a dry ice/acetone bath. A solution of acetyl chloride (1.2 equivalents) in anhydrous THF is added dropwise, maintaining the temperature below -70 °C. After the addition is complete, the reaction mixture is allowed to warm slowly to room temperature and stirred for several hours.

-

Work-up and Purification: The reaction is carefully quenched by the slow addition of a saturated aqueous ammonium chloride solution at 0 °C. The resulting mixture is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel to yield 1-(6-bromopyridin-2-yl)ethanone.

Caption: Synthesis workflow of 1-(6-bromopyridin-2-yl)ethanone.

Spectroscopic Data

The structural elucidation of 1-(6-bromopyridin-2-yl)ethanone is confirmed through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| ¹H NMR | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| Proton | (Anticipated) | |||

| CH₃ | ~2.6 | s | - | H-8 |

| Pyridine-H | ~7.6-7.9 | m | ~7-8 | H-3, H-4, H-5 |

| ¹³C NMR | Chemical Shift (δ, ppm) | Assignment |

| Carbon | (Representative Values)[4][5][6] | |

| C=O | ~198 | C-7 |

| Aromatic C | ~153 | C-2 |

| Aromatic C-Br | ~142 | C-6 |

| Aromatic CH | ~139 | C-4 |

| Aromatic CH | ~128 | C-5 |

| Aromatic CH | ~123 | C-3 |

| CH₃ | ~26 | C-8 |

Note: Actual chemical shifts may vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| (Anticipated)[7] | ||

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~2950-2850 | Medium | Aliphatic C-H stretch |

| ~1700 | Strong | C=O stretch (ketone) |

| ~1580, 1450 | Medium-Strong | C=C and C=N ring stretching |

| ~1100 | Medium | C-Br stretch |

Mass Spectrometry (MS)

The mass spectrum of 1-(6-bromopyridin-2-yl)ethanone is expected to show a characteristic isotopic pattern for a bromine-containing compound.

| m/z | Relative Intensity (%) | Assignment |

| 201/199 | ~50/~50 | [M]⁺ (due to ⁸¹Br and ⁷⁹Br isotopes) |

| 186/184 | [M - CH₃]⁺ | |

| 158/156 | [M - COCH₃]⁺ | |

| 78 | [C₅H₄N]⁺ | |

| 43 | [CH₃CO]⁺ |

Potential Applications in Drug Development

While specific biological activity data for 1-(6-bromopyridin-2-yl)ethanone is not extensively documented in publicly available literature, the broader class of pyridine derivatives is of significant interest in medicinal chemistry.[] Pyridine moieties are present in numerous approved drugs and are known to interact with a wide range of biological targets.

Bromo-acetyl-pyridine derivatives, in particular, serve as versatile intermediates for the synthesis of more complex heterocyclic systems with potential therapeutic applications.[9][10] The bromine atom can be readily displaced or used in cross-coupling reactions to introduce diverse functionalities, while the acetyl group provides a handle for further derivatization, such as the formation of Schiff bases, chalcones, or other heterocyclic rings.[3]

Studies on related bromo-pyridinyl compounds have explored their potential as anticancer, antimicrobial, and enzyme-inhibiting agents.[10] The specific substitution pattern of 1-(6-bromopyridin-2-yl)ethanone makes it a valuable scaffold for library synthesis in drug discovery campaigns aimed at identifying novel therapeutic agents.

Caption: Logical relationships in drug discovery applications.

Conclusion

1-(6-bromopyridin-2-yl)ethanone is a valuable and versatile chemical intermediate with a well-defined molecular structure and accessible synthetic routes. Its spectroscopic profile is consistent with its structure, providing clear markers for its identification and characterization. While direct biological data is limited, its structural features and the known bioactivity of related pyridine derivatives suggest its potential as a scaffold in the design and synthesis of novel therapeutic agents. This technical guide serves as a foundational resource for researchers interested in utilizing this compound in their synthetic and drug discovery endeavors.

References

- 1. 1-(6-BROMOPYRIDIN-2-YL)ETHAN-1-ONE | CAS 49669-13-8 [matrix-fine-chemicals.com]

- 2. spectrabase.com [spectrabase.com]

- 3. rsc.org [rsc.org]

- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. bhu.ac.in [bhu.ac.in]

- 7. IR _2007 [uanlch.vscht.cz]

- 9. Synthesis and biological activity evaluation of some novel heterocyclic compounds incorporating pyridine / chromene moiety [journals.ekb.eg]

- 10. Uses of 3-(2-Bromoacetyl)-2H-chromen-2-one in the Synthesis of Heterocyclic Compounds Incorporating Coumarin: Synthesis, Characterization and Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Reactivity of the Acetyl Group in 2-Acetyl-6-bromopyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Acetyl-6-bromopyridine is a versatile heterocyclic ketone that serves as a valuable building block in organic synthesis, particularly in the development of pharmaceutical agents and other functional molecules. Its reactivity is characterized by the interplay of the electron-withdrawing pyridine (B92270) ring, the reactive acetyl group, and the influential bromo substituent. This technical guide provides a comprehensive overview of the reactivity of the acetyl group in this compound, offering detailed experimental protocols, quantitative data, and mechanistic insights to facilitate its effective utilization in research and development.

The acetyl group, with its electrophilic carbonyl carbon and acidic α-protons, is the primary site for a variety of chemical transformations. The presence of the electronegative nitrogen atom in the pyridine ring and the bromo group at the 6-position significantly modulates the reactivity of this functional group. This guide will delve into the key reactions involving the acetyl moiety, including condensation reactions, reduction, oxidation, and α-alkylation.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₆BrNO | [1] |

| Molecular Weight | 200.03 g/mol | [1] |

| Appearance | White to yellow to orange powder or crystal | |

| Melting Point | 51-55 °C | [2][3] |

| CAS Number | 49669-13-8 | |

| SMILES | CC(=O)c1cccc(Br)n1 | [1] |

| InChI Key | RUJTWTUYVOEEFW-UHFFFAOYSA-N | [1] |

Reactivity of the Acetyl Group

The acetyl group in this compound is a hub of chemical reactivity, enabling a wide range of synthetic transformations. The following sections detail the most important reactions involving this functional group.

Condensation Reactions

The acidic α-protons of the acetyl group readily participate in base-catalyzed condensation reactions with various electrophiles, most notably aldehydes and ketones. These reactions are fundamental for the construction of larger, more complex molecular architectures.

The Claisen-Schmidt condensation is a crossed aldol (B89426) condensation between a ketone and an aromatic aldehyde that lacks α-hydrogens. This reaction is extensively used for the synthesis of chalcones (1,3-diaryl-2-propen-1-ones), which are precursors to flavonoids and other biologically active compounds. This compound can serve as the ketone component in this reaction.

Reaction Scheme:

References

Methodological & Application

2-Acetyl-6-bromopyridine: A Versatile Intermediate in Medicinal Chemistry

Introduction

2-Acetyl-6-bromopyridine is a key heterocyclic building block extensively utilized by researchers, scientists, and drug development professionals in the synthesis of a wide array of biologically active molecules. Its unique structural features, comprising a pyridine (B92270) ring substituted with an acetyl group and a bromine atom, offer versatile handles for a variety of chemical transformations. The bromine atom at the 6-position is particularly amenable to palladium-catalyzed cross-coupling reactions, while the acetyl group provides a site for further functionalization or can act as a key pharmacophoric element. This application note will detail the utility of this compound as an intermediate in the development of kinase inhibitors and other potential therapeutic agents, providing specific protocols and quantitative data where available.

Application in the Synthesis of Kinase Inhibitors

Kinase inhibitors are a major class of targeted therapeutics, particularly in oncology. The pyridine scaffold is a common core in many approved and investigational kinase inhibitors. This compound serves as a valuable starting material for the synthesis of substituted pyridines that can be elaborated into potent kinase inhibitors.

A key synthetic strategy involves the initial functionalization of the bromine-bearing carbon via palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. The resulting 2-acetyl-6-substituted pyridine can then undergo further modifications.

Synthetic Workflow for Kinase Inhibitor Scaffolds

A general workflow for the utilization of this compound in the synthesis of kinase inhibitor scaffolds is depicted below. This involves an initial cross-coupling reaction followed by further chemical modifications.

Experimental Protocols

Detailed methodologies for key palladium-catalyzed cross-coupling reactions utilizing 2-bromopyridine (B144113) derivatives are provided below. These protocols can be adapted for this compound.

Protocol 1: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the palladium-catalyzed cross-coupling of a 2-bromopyridine derivative with an arylboronic acid.[1]

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

Palladium(II) acetate (B1210297) (Pd(OAc)₂, 2-5 mol%)

-

SPhos (4-10 mol%)

-

Potassium phosphate (B84403) (K₃PO₄, 2.0 equiv)

-

Anhydrous toluene (B28343) and water (e.g., 10:1 mixture)

-

Schlenk flask

-

Magnetic stirrer

-

Inert gas supply (Argon or Nitrogen)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.

-

Add the anhydrous toluene and water solvent mixture via syringe.

-

Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and filter through a pad of celite.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel.

| Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |

| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 16-24 | 70-90 |

| Pd(dppf)Cl₂ | K₂CO₃ | MeCN/H₂O | 80 | 1-2 | ~90 |

| Pd₂(dba)₃ / P(t-Bu)₃ | KF | Dioxane | 80-100 | 12-24 | 74-82 |

Protocol 2: Buchwald-Hartwig Amination

This protocol provides a general procedure for the palladium-catalyzed amination of a 2-bromopyridine derivative.[2][3][4][5]

Materials:

-

This compound (1.0 equiv)

-

Amine (1.2 equiv)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 1.5 mol%)

-

(±)-BINAP (3.0 mol%)

-

Sodium tert-butoxide (NaOtBu, 1.4 equiv)

-

Anhydrous toluene

-

Schlenk flask

-

Magnetic stirrer

-

Inert gas supply (Argon or Nitrogen)

Procedure:

-

In a dry Schlenk flask under an inert atmosphere, combine this compound, Pd₂(dba)₃, and (±)-BINAP.

-

Add anhydrous toluene, followed by the amine and sodium tert-butoxide.

-

Heat the reaction mixture to 80-110 °C with stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

After completion, cool the reaction to room temperature.

-

Dilute the reaction mixture with an organic solvent (e.g., diethyl ether) and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

Purify the residue by column chromatography or recrystallization.

| Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |

| Pd₂(dba)₃ / (±)-BINAP | NaOtBu | Toluene | 80 | 4 | 60-80 |

| Pd(OAc)₂ / dppp | NaOtBu | Toluene | 80-100 | 12-24 | 55-98 |

Protocol 3: Sonogashira Coupling

This protocol outlines a general procedure for the palladium/copper-catalyzed coupling of a 2-bromopyridine derivative with a terminal alkyne.[6][7]

Materials:

-

This compound (1.0 equiv)

-

Terminal alkyne (1.2 equiv)

-

Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 2.5 mol%)

-

Copper(I) iodide (CuI, 5.0 mol%)

-

Triethylamine (Et₃N) or another suitable amine base

-

Anhydrous solvent (e.g., DMF or THF)

-

Schlenk flask

-

Magnetic stirrer

-

Inert gas supply (Argon or Nitrogen)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add PdCl₂(PPh₃)₂ and CuI.

-

Add the anhydrous solvent and the amine base.

-

Add this compound and the terminal alkyne.

-

Stir the reaction mixture at room temperature or heat as required (typically 25-100 °C).

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture and quench with a saturated aqueous solution of ammonium (B1175870) chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

| Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |

| Pd(CF₃COO)₂ / PPh₃ / CuI | Et₃N | DMF | 100 | 3 | 72-96 |

| PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | 25-60 | 2-12 | 70-95 |

Application in the Synthesis of Imidazo[1,2-a]pyridines

Imidazo[1,2-a]pyridines are a class of fused heterocyclic compounds that are prevalent in many medicinally important molecules. A common synthetic route to this scaffold is the condensation of a 2-aminopyridine (B139424) with an α-haloketone. By first performing a Buchwald-Hartwig amination on this compound to install an amino group, the resulting 2-amino-6-acetylpyridine derivative can then be utilized in the synthesis of imidazo[1,2-a]pyridines.

Synthetic Pathway to Imidazo[1,2-a]pyridines

Biological Activity of this compound Derivatives

Derivatives of this compound have shown promise in various therapeutic areas, including as anticancer and anti-inflammatory agents. The biological activity is highly dependent on the nature of the substituent introduced at the 6-position and any subsequent modifications to the acetyl group.

For instance, certain 2,6-disubstituted pyridine derivatives have been investigated as inhibitors of β-amyloid-42 aggregation, a key pathological event in Alzheimer's disease. While not directly starting from this compound, these studies highlight the potential of the 2,6-disubstituted pyridine scaffold in neurodegenerative diseases.

In the context of cancer, numerous pyridine derivatives have been synthesized and evaluated as inhibitors of various kinases, such as Casein Kinase 2 (CK2), and for their cytotoxic effects against cancer cell lines.

| Compound Class | Target/Assay | IC₅₀ / Activity |

| 2-Aminopyrimidinone derivatives | CK2 Inhibition | IC₅₀ = 1.1 µM (most potent)[8] |

| Pyridine acyl sulfonamide derivatives | COX-2 Inhibition | IC₅₀ = 0.8 µM (most potent)[9] |

| Anticancer (HepG2) | IC₅₀ = 1.2 µM (most potent)[9] | |

| Anticancer (MCF-7) | IC₅₀ = 1.8 µM (most potent)[9] | |

| 2-Aminopyrazolpyrimidopyridone derivatives | RET Kinase (V804M mutant) | IC₅₀ = 0.271 µM (most potent)[10] |

| RET Kinase (G810C mutant) | IC₅₀ = 0.272 µM (most potent)[10] |

Signaling Pathway: PI3K/AKT/mTOR Pathway

Many kinase inhibitors derived from pyridine scaffolds target key signaling pathways involved in cell growth, proliferation, and survival, such as the PI3K/AKT/mTOR pathway. Inhibition of kinases within this pathway is a validated strategy in cancer therapy. Novel imidazo[1,2-a]pyridine derivatives have been shown to inhibit the AKT/mTOR pathway, leading to cell cycle arrest and apoptosis in cancer cells.[11]

This compound is a highly valuable and versatile intermediate in medicinal chemistry. Its utility in constructing complex molecular architectures through a variety of reliable and high-yielding chemical transformations, particularly palladium-catalyzed cross-coupling reactions, makes it an attractive starting material for the synthesis of novel therapeutic agents. The accessibility of this compound and the wealth of synthetic methodologies applicable to it will ensure its continued importance in the discovery and development of new drugs targeting a range of diseases, including cancer and neurodegenerative disorders. The provided protocols and data serve as a guide for researchers to harness the full potential of this important building block in their synthetic endeavors.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Collection - A Practical BuchwaldâHartwig Amination of 2-Bromopyridines with Volatile Amines - The Journal of Organic Chemistry - Figshare [acs.figshare.com]

- 5. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 6. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]

- 8. Design, synthesis and biological evaluation of 2-aminopyrimidinones and their 6-aza-analogs as a new class of CK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design, synthesis and biological evaluation of pyridine acyl sulfonamide derivatives as novel COX-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

Applications of 2-Acetyl-6-bromopyridine in Drug Discovery: Detailed Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 2-Acetyl-6-bromopyridine as a versatile building block in drug discovery. This key intermediate is particularly valuable in the synthesis of kinase inhibitors and other biologically active heterocyclic compounds.

Application 1: Synthesis of RET Kinase Inhibitors

This compound is a crucial starting material for the synthesis of potent and selective RET (Rearranged during Transfection) kinase inhibitors. One prominent example is its application in the synthesis of Pralsetinib (BLU-667), a targeted therapy for cancers with RET alterations.

The synthesis involves a multi-step sequence to construct the complex pyrazolopyrimidine core of the inhibitor. The acetyl and bromo functionalities of this compound serve as key handles for sequential chemical modifications.

Signaling Pathway of RET Kinase

The RET receptor tyrosine kinase plays a critical role in cell growth, differentiation, and survival. Oncogenic alterations in the RET gene, such as fusions and point mutations, lead to constitutive activation of the kinase, driving the proliferation of cancer cells. Pralsetinib selectively inhibits this aberrant signaling.

Figure 1: Simplified RET Kinase Signaling Pathway and Inhibition by Pralsetinib.

Experimental Protocols

The synthesis of Pralsetinib from a bromopyridine derivative is a multi-step process. The initial steps involve the formation of a key amine intermediate. While some literature refers to "5-acetyl-2-bromopyridine", the following protocols are based on the plausible use of this compound and established chemical transformations.

Protocol 1: Synthesis of N-(1-(6-bromopyridin-2-yl)ethylidene)-2-methylpropane-2-sulfinamide

This protocol describes the condensation of this compound with (R)-(+)-tert-butanesulfinamide to form a chiral sulfinyl imine.

-

Reaction Setup: To a solution of this compound (1.0 eq) and (R)-(+)-tert-butanesulfinamide (1.2 eq) in anhydrous tetrahydrofuran (B95107) (THF), add titanium(IV) ethoxide (2.0 eq).

-

Reaction Conditions: Heat the mixture to reflux (approximately 65-70 °C) and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Add ethyl acetate (B1210297) and quench with brine.

-

Purification: Filter the resulting suspension through a pad of celite, washing the filter cake with ethyl acetate. Concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica (B1680970) gel to yield the desired N-tert-butanesulfinyl ketimine.

Protocol 2: Asymmetric Reduction to N-(1-(6-bromopyridin-2-yl)ethyl)-2-methylpropane-2-sulfinamide

This step involves the diastereoselective reduction of the ketimine to the corresponding sulfinamide.

-

Reaction Setup: Dissolve the N-tert-butanesulfinyl ketimine (1.0 eq) in anhydrous THF and cool the solution to -78 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Reagent Addition: Slowly add L-Selectride® (1.0 M solution in THF, 1.5 eq) to the cooled solution.

-

Reaction Conditions: Stir the reaction mixture at -78 °C for 3-4 hours.

-

Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride solution. Allow the mixture to warm to room temperature and extract with ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography.

Protocol 3: Deprotection to obtain 1-(6-bromopyridin-2-yl)ethan-1-amine

This final step in the formation of the key amine intermediate involves the acidic cleavage of the tert-butanesulfinyl protecting group.

-

Reaction Setup: Dissolve the N-tert-butanesulfinyl amine (1.0 eq) in methanol.

-

Reagent Addition: Add hydrochloric acid (e.g., 4 M in dioxane or an equivalent amount of concentrated HCl) to the solution.

-

Reaction Conditions: Stir the mixture at room temperature for 1-2 hours.

-

Work-up: Concentrate the reaction mixture under reduced pressure. The resulting hydrochloride salt can be used directly in the next step or neutralized with a base (e.g., sodium bicarbonate) and extracted with an organic solvent to obtain the free amine.

Figure 2: Experimental Workflow for the Synthesis of a Key Amine Intermediate.

Quantitative Data

Pralsetinib exhibits potent inhibitory activity against wild-type RET and various RET mutants. The following table summarizes its in vitro activity.

| Target | IC50 (nM) |

| Wild-type RET | 0.4 |

| RET V804M (gatekeeper mutation) | 0.5 |

| RET M918T | 0.3 |

| KIF5B-RET fusion | 0.3 |

| CCDC6-RET fusion | 0.4 |

| VEGFR2 | 34 |

Application 2: Synthesis of Antimicrobial and Anti-inflammatory Agents

The pyridine (B92270) scaffold is a common feature in many antimicrobial and anti-inflammatory agents. This compound can serve as a starting point for the synthesis of various heterocyclic systems, such as pyrazoles and pyrazolines, which have demonstrated promising biological activities.

A common synthetic route involves the initial conversion of this compound to a chalcone (B49325), followed by cyclization with a suitable reagent.

Experimental Protocol

Protocol 4: General Procedure for the Synthesis of Pyrazole (B372694) Derivatives

This protocol outlines a general method for the synthesis of pyrazole derivatives from a chalcone intermediate, which can be derived from this compound.

-

Chalcone Synthesis (Claisen-Schmidt Condensation):

-

To a solution of this compound (1.0 eq) and an appropriate aromatic aldehyde (1.0 eq) in ethanol (B145695), add an aqueous solution of a base (e.g., NaOH or KOH).

-

Stir the mixture at room temperature for several hours until the reaction is complete (monitored by TLC).

-

Pour the reaction mixture into ice-water and acidify with dilute HCl.

-

Collect the precipitated chalcone by filtration, wash with water, and dry.

-

-

Pyrazole Formation:

-

Reflux a mixture of the chalcone (1.0 eq) and hydrazine (B178648) hydrate (B1144303) (or a substituted hydrazine) (1.2 eq) in a suitable solvent (e.g., ethanol or acetic acid) for several hours.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture and pour it into ice-water.

-

Collect the precipitated pyrazole derivative by filtration, wash with water, and purify by recrystallization or column chromatography.

-

Figure 3: General Workflow for the Synthesis of Pyrazole Derivatives.

Quantitative Data

The biological activity of pyrazole derivatives can be assessed through various in vitro assays. The following tables provide representative data for the antimicrobial and anti-inflammatory activities of pyrazole compounds, illustrating the potential of this class of molecules.

Table 2: Representative Antimicrobial Activity (MIC in µg/mL)

| Compound | S. aureus | E. coli | C. albicans |

| Pyrazole Derivative A | 16 | 32 | 8 |

| Pyrazole Derivative B | 8 | 16 | 4 |

| Ciprofloxacin (control) | 1 | 0.5 | N/A |

| Fluconazole (control) | N/A | N/A | 2 |

Table 3: Representative Anti-inflammatory Activity (COX-2 Inhibition)

| Compound | IC50 (µM) |

| Pyrazole Derivative C | 0.5 |

| Pyrazole Derivative D | 1.2 |

| Celecoxib (control) | 0.04 |

Disclaimer: The experimental protocols provided are for informational purposes and should be adapted and optimized for specific laboratory conditions and substrates. Appropriate safety precautions should always be taken when handling chemicals. The quantitative data presented are representative and may not be directly achievable for all synthesized compounds.

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2-Acetyl-6-bromopyridine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling of 2-Acetyl-6-bromopyridine. This versatile building block is a valuable precursor for the synthesis of a wide array of functionalized pyridine (B92270) derivatives, which are prominent scaffolds in medicinal chemistry and materials science.

Introduction

Palladium-catalyzed cross-coupling reactions are a powerful class of chemical transformations that enable the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. For drug discovery and development, these reactions are instrumental in the synthesis of complex molecular architectures from readily available starting materials. This compound serves as a key substrate in these reactions, offering a reactive site at the C6-position for the introduction of various substituents. The acetyl group at the C2-position can also be a key pharmacophore element or a handle for further synthetic modifications. This document outlines protocols for several common palladium-catalyzed cross-coupling reactions involving this compound, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings.

Data Presentation: A Summary of Reaction Conditions

The following tables summarize typical reaction conditions for the palladium-catalyzed cross-coupling of this compound with various coupling partners. The yields are representative and may vary depending on the specific substrate and reaction scale.

Table 1: Suzuki-Miyaura Coupling of this compound with Arylboronic Acids

| Entry | Arylboronic Acid | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene (B28343)/H₂O | 100 | 12 | 85-95 |

| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | K₂CO₃ | Dioxane/H₂O | 90 | 16 | 80-90 |

| 3 | 3-Pyridylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | DME/H₂O | 85 | 24 | 75-85 |

| 4 | 4-Formylphenylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ | THF/H₂O | 80 | 18 | 70-80 |

Table 2: Buchwald-Hartwig Amination of this compound

| Entry | Amine | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Morpholine | Pd₂(dba)₃ (2) | BINAP (3) | NaOtBu | Toluene | 100 | 18 | 80-90 |

| 2 | Aniline | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ | Dioxane | 110 | 24 | 75-85 |

| 3 | n-Butylamine | Pd(OAc)₂ (3) | RuPhos (6) | K₃PO₄ | t-BuOH | 90 | 16 | 70-80 |

| 4 | Piperidine | PdCl₂(dppf) (4) | - | K₂CO₃ | Toluene | 100 | 20 | 85-95 |

Table 3: Sonogashira Coupling of this compound with Terminal Alkynes

| Entry | Alkyne | Palladium Catalyst (mol%) | Copper Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | 60 | 8 | 85-95 |

| 2 | Trimethylsilylacetylene | Pd(OAc)₂ (2) / PPh₃ (4) | CuI (5) | DIPA | DMF | RT | 12 | 90-98 |

| 3 | Propargyl alcohol | Pd(PPh₃)₄ (3) | CuI (6) | Et₃N | Acetonitrile | 50 | 10 | 75-85 |

| 4 | 1-Heptyne | PdCl₂(dppf) (3) | CuI (5) | Piperidine | Toluene | 70 | 14 | 80-90 |

Table 4: Heck Coupling of this compound with Alkenes

| Entry | Alkene | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Styrene | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N | DMF | 100 | 24 | 70-80 |

| 2 | n-Butyl acrylate | Pd(OAc)₂ (3) | PPh₃ (6) | K₂CO₃ | DMA | 120 | 18 | 65-75 |

| 3 | Acrylonitrile | PdCl₂(PPh₃)₂ (4) | - | NaOAc | NMP | 110 | 36 | 60-70 |

| 4 | 4-Vinylpyridine | Pd(OAc)₂ (2) | Herrmann's Catalyst (4) | DBU | Toluene | 100 | 24 | 70-80 |

Experimental Protocols

General Considerations: All reactions should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using standard Schlenk techniques or in a glovebox. Solvents should be anhydrous and degassed prior to use. Reagents should be of high purity. Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Protocol 1: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the coupling of this compound with an arylboronic acid.

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

Palladium(II) acetate (B1210297) (Pd(OAc)₂, 2 mol%)

-

SPhos (4 mol%)

-

Potassium phosphate (B84403) (K₃PO₄, 3.0 equiv)

-

Toluene

-

Water

Procedure:

-

To a dry Schlenk flask, add this compound, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

-

Evacuate and backfill the flask with argon three times.

-

Add degassed toluene and water (typically a 4:1 to 10:1 ratio).

-

Heat the reaction mixture to 100 °C and stir for 12-24 hours.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure and purify the product by column chromatography.

Protocol 2: Buchwald-Hartwig Amination

This protocol provides a general method for the amination of this compound.[1]

Materials:

-

This compound (1.0 equiv)

-

Amine (1.2 equiv)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%)

-

BINAP (3 mol%)

-

Sodium tert-butoxide (NaOtBu, 1.4 equiv)

-

Anhydrous Toluene

Procedure:

-

In a dry Schlenk flask under an inert atmosphere, combine Pd₂(dba)₃, BINAP, and NaOtBu.

-

Add anhydrous toluene and stir for 10 minutes.

-

Add this compound and the amine.

-

Heat the reaction mixture to 100-110 °C and stir for 18-24 hours.

-

After cooling, dilute the mixture with diethyl ether and filter through a pad of Celite.

-

Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solvent and purify the crude product by column chromatography.

Protocol 3: Sonogashira Coupling

This protocol outlines a general procedure for the coupling of this compound with a terminal alkyne.[2]

Materials:

-

This compound (1.0 equiv)

-

Terminal alkyne (1.2 equiv)

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 2 mol%)

-

Copper(I) iodide (CuI, 4 mol%)

-

Triethylamine (Et₃N, 2.0 equiv)

-

Anhydrous THF

Procedure:

-

To a Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

-

Evacuate and backfill the flask with argon three times.

-

Add anhydrous THF and triethylamine.

-

Add the terminal alkyne dropwise to the mixture.

-

Stir the reaction at the appropriate temperature (ranging from room temperature to 60 °C) for 8-16 hours.

-

Upon completion, filter the reaction mixture through a pad of Celite and wash with THF.

-

Concentrate the filtrate under reduced pressure and purify the residue by column chromatography.

Protocol 4: Heck Coupling

This protocol describes a general procedure for the Heck reaction of this compound with an alkene.

Materials:

-

This compound (1.0 equiv)

-

Alkene (1.5 equiv)

-

Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

-

Tri(o-tolyl)phosphine (P(o-tol)₃, 4 mol%)

-

Triethylamine (Et₃N, 2.0 equiv)

-

Anhydrous DMF

Procedure:

-

In a sealed tube, combine this compound, Pd(OAc)₂, and P(o-tol)₃.

-

Evacuate and backfill the tube with argon.

-

Add anhydrous DMF, the alkene, and triethylamine.

-

Seal the tube and heat the reaction mixture to 100-120 °C for 18-24 hours.

-

After cooling, dilute the reaction with water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography.

Visualizations

Experimental Workflow

References

Application Notes and Protocols for Nucleophilic Substitution on 2-Acetyl-6-bromopyridine

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for nucleophilic substitution reactions on 2-Acetyl-6-bromopyridine, a versatile building block in medicinal chemistry and materials science. The pyridine (B92270) ring, activated by the electron-withdrawing acetyl group and the inherent electronics of the heterocycle, readily undergoes substitution at the C6 position. This allows for the introduction of a wide range of functionalities, making it a valuable scaffold for the synthesis of novel compounds.

Introduction

This compound is a key intermediate for the synthesis of a variety of substituted pyridines. The bromine atom at the 6-position is susceptible to displacement by various nucleophiles, primarily through palladium-catalyzed cross-coupling reactions. These transformations are fundamental in modern organic synthesis, offering reliable and versatile methods for constructing carbon-nitrogen, carbon-carbon, and carbon-oxygen bonds. The protocols outlined below are based on established methodologies for related 2-bromopyridine (B144113) systems and can be adapted for specific research needs.

Data Presentation: Comparative Overview of Nucleophilic Substitution Reactions

The following table summarizes typical reaction conditions and expected yields for various nucleophilic substitution reactions on 2-bromopyridine derivatives, providing a strong starting point for the functionalization of this compound.

| Reaction Type | Nucleophile/Reagent | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |

| Buchwald-Hartwig Amination | Primary/Secondary Amines | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 80-110 | 4-24 | 60-95 |

| Volatile Amines | Pd(OAc)₂ / dppp | NaOtBu | Toluene | 80-100 | 12-18 | 55-98[1] | |

| Suzuki-Miyaura Coupling | Arylboronic Acids | Pd(PPh₃)₄ or Pd(OAc)₂/SPhos | K₂CO₃ or K₃PO₄ | Dioxane/H₂O or Toluene/H₂O | 80-100 | 12-24 | 70-95 |

| Arylboronic Pinacol Esters | Pd₂(dba)₃ / P(t-Bu)₃ | KF | Dioxane | 80-100 | 12-24 | 75-90[2] | |

| Sonogashira Coupling | Terminal Alkynes | PdCl₂(PPh₃)₂ / CuI | Et₃N or DIPA | DMF or THF | 25-80 | 3-16 | 65-90[3][4] |

| Ullmann Condensation (O-Arylation) | Phenols | CuI / L-proline | K₂CO₃ | DMSO | 110-130 | 12-24 | 50-80 |

| Thiolation | Thiols | Pd(OAc)₂ / Xantphos | Cs₂CO₃ | Dioxane | 90-110 | 12-24 | 60-85 |

Experimental Protocols

Safety Precautions: All reactions should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times. Palladium catalysts and phosphine (B1218219) ligands are sensitive to air and moisture; therefore, reactions should be set up under an inert atmosphere (e.g., nitrogen or argon) using Schlenk techniques.

Protocol 1: Buchwald-Hartwig Amination with a Primary or Secondary Amine

This protocol describes a general procedure for the palladium-catalyzed amination of this compound.

Materials:

-

This compound

-

Amine (1.2 - 2.0 equivalents)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 1-2 mol%)

-

(±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP, 1.5-3 mol%)

-

Sodium tert-butoxide (NaOtBu, 1.4 - 2.0 equivalents)

-

Anhydrous Toluene

-

Schlenk flask or sealed tube

Procedure:

-

To a dry Schlenk flask, under an inert atmosphere, add this compound, sodium tert-butoxide, Pd₂(dba)₃, and BINAP.

-

Add anhydrous toluene, followed by the amine.

-

Seal the flask or tube and heat the reaction mixture to 80-110 °C with stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion (typically 4-24 hours), cool the reaction to room temperature.

-

Dilute the mixture with diethyl ether or ethyl acetate (B1210297) and filter through a pad of Celite®.

-

Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: Suzuki-Miyaura Coupling with an Arylboronic Acid

This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

-

This compound

-

Arylboronic acid (1.1 - 1.5 equivalents)

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 2-5 mol%)

-

Potassium carbonate (K₂CO₃, 2-3 equivalents)

-

Anhydrous 1,4-Dioxane (B91453)

-

Degassed water

-

Schlenk flask

Procedure:

-

In a Schlenk flask, combine this compound, the arylboronic acid, and potassium carbonate.

-

Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

-

Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 5:1 ratio).

-

Purge the mixture with the inert gas for an additional 10 minutes.

-

Add the palladium catalyst to the flask and re-establish the inert atmosphere.

-

Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).

-

Cool the reaction mixture to room temperature and dilute with ethyl acetate and water.

-

Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the residue by silica gel column chromatography.

Protocol 3: Sonogashira Coupling with a Terminal Alkyne

This protocol provides a general method for the copper-co-catalyzed Sonogashira coupling of this compound.

Materials:

-

This compound

-

Terminal alkyne (1.1 - 1.5 equivalents)

-

Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 2-3 mol%)

-

Copper(I) iodide (CuI, 3-5 mol%)

-

Triethylamine (Et₃N) or Diisopropylamine (DIPA) (2-3 equivalents)

-

Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

-

Schlenk flask

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.

-

Add the anhydrous solvent (DMF or THF), followed by the amine base.

-

Degas the mixture by bubbling with argon for 10-15 minutes.

-

Add the terminal alkyne dropwise to the reaction mixture.

-

Stir the reaction at room temperature or heat to 60-80 °C, monitoring its progress by TLC.[4]

-

Upon completion (typically 3-16 hours), quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Visualizations

Caption: General experimental workflow for nucleophilic substitution on this compound.

Caption: Simplified catalytic cycle for palladium-catalyzed cross-coupling reactions.

References

Application Notes and Protocols: 2-Acetyl-6-bromopyridine in the Synthesis of Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of 2-acetyl-6-bromopyridine as a key starting material in the synthesis of potent kinase inhibitors, with a particular focus on picolinamide-based inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

Introduction

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, most notably cancer, making them prime targets for therapeutic intervention. Picolinamide (B142947) derivatives have emerged as a promising scaffold in the design of kinase inhibitors due to their ability to form key interactions within the ATP-binding pocket of these enzymes.[1] this compound is a versatile building block for the synthesis of such inhibitors, offering two reactive sites for molecular elaboration: the acetyl group and the bromo substituent. This allows for the systematic modification of the picolinamide core to optimize potency, selectivity, and pharmacokinetic properties.

Kinase Inhibition and Signaling Pathway

VEGFR-2 is a receptor tyrosine kinase that plays a central role in angiogenesis, the formation of new blood vessels.[1] In many cancers, tumor growth and metastasis are dependent on the formation of a dedicated blood supply, a process driven by the overexpression of VEGF and the subsequent activation of VEGFR-2 signaling in endothelial cells. Picolinamide-based inhibitors synthesized from this compound can effectively target the ATP-binding site of VEGFR-2, thereby blocking its kinase activity and inhibiting downstream signaling pathways that lead to cell proliferation, migration, and survival.

Synthetic Workflow and Experimental Protocols

The synthesis of picolinamide-based kinase inhibitors from this compound generally follows a multi-step workflow. This involves modification of the acetyl group, often to create a key intermediate, followed by a cross-coupling reaction to introduce diversity at the 6-position of the pyridine (B92270) ring.

Protocol 1: Synthesis of a Key Amine Intermediate from this compound

This protocol describes a plausible method for converting the acetyl group of this compound into a chiral amine, a common intermediate in the synthesis of kinase inhibitors.

Materials:

-

This compound

-

(R)-(+)-2-Methyl-2-propanesulfinamide (Ellman's auxiliary)

-

Titanium(IV) ethoxide

-

Sodium borohydride (B1222165)

-

Dichloromethane (DCM)

-

Anhydrous sodium sulfate

-

Hydrochloric acid (4 M in 1,4-dioxane)

-

Ethyl acetate (B1210297)

Procedure:

-

Imine Formation: To a solution of this compound (1.0 eq) in anhydrous DCM, add (R)-(+)-2-methyl-2-propanesulfinamide (1.1 eq) and titanium(IV) ethoxide (2.0 eq). Stir the mixture at room temperature for 12-24 hours.

-

Reduction: Cool the reaction mixture to -78 °C and add sodium borohydride (2.0 eq) portion-wise. Allow the reaction to slowly warm to room temperature and stir for an additional 12 hours.

-

Work-up: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Filter the resulting suspension through celite and wash the filter cake with DCM. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired sulfinamide-protected amine.

-

Deprotection: Dissolve the purified product in methanol and add 4 M HCl in 1,4-dioxane (B91453) (4.0 eq). Stir the mixture at room temperature for 1-2 hours. Concentrate the reaction mixture under reduced pressure and triturate the residue with ethyl acetate to yield the hydrochloride salt of the amine intermediate.

Protocol 2: Suzuki-Miyaura Cross-Coupling

This protocol outlines the coupling of the bromopyridine intermediate with a boronic acid to introduce molecular diversity.

Materials:

-

Bromopyridine intermediate from Protocol 1

-

Aryl or heteroaryl boronic acid (1.5 eq)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) (0.1 eq)

-

Potassium carbonate (2.0 eq)

-

1,4-Dioxane

-

Water

-

Nitrogen or Argon atmosphere

Procedure:

-

Reaction Setup: In a reaction vessel, combine the bromopyridine intermediate, the desired boronic acid, and potassium carbonate.

-

Degassing: Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times.

-

Solvent and Catalyst Addition: Add 1,4-dioxane and water (typically a 4:1 to 10:1 ratio). Degas the solvent mixture by bubbling the inert gas through it for 15-20 minutes. Add the Pd(dppf)Cl2 catalyst.

-

Reaction: Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the progress by TLC or LC-MS.

-

Work-up: After completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to obtain the final kinase inhibitor.

Quantitative Data

The following table summarizes the biological activity of a series of picolinamide-based kinase inhibitors derived from substituted pyridines, demonstrating the potency against VEGFR-2 and cancer cell lines.

| Compound | VEGFR-2 IC50 (µM) | A549 Cell Line IC50 (µM) | HepG2 Cell Line IC50 (µM) | Reference |

| 8a | 0.87 | - | - | [2] |

| 8j | 0.53 | 12.5 | 20.6 | [2] |

| 8l | 0.29 | 13.2 | 18.2 | [2] |

| 8u | 1.22 | - | - | [2] |

| Sorafenib (Reference) | - | 19.3 | 29.0 | [2] |

| Axitinib (Reference) | - | 22.4 | 38.7 | [2] |

| 7h | 0.087 | - | - | [3] |

| 9a | 0.027 | - | - | [3] |

| 9l | 0.094 | - | - | [3] |

| Sorafenib (Reference) | 0.180 | - | - | [3] |

Note: The compound numbers are as originally reported in the cited literature. A direct synthesis from this compound is not explicitly stated for all compounds but they represent the picolinamide scaffold.

Biological Evaluation Protocols

Protocol 3: In Vitro VEGFR-2 Kinase Assay

This protocol describes a general method for assessing the inhibitory activity of synthesized compounds against the VEGFR-2 kinase.

Materials:

-

Recombinant human VEGFR-2 kinase

-

ATP

-

Poly(Glu, Tyr) 4:1 substrate

-

Kinase buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT)

-

Synthesized inhibitor compounds

-

ADP-Glo™ Kinase Assay kit (Promega) or similar

-

Microplate reader

Procedure:

-

Compound Preparation: Prepare a series of dilutions of the inhibitor compounds in DMSO.

-

Reaction Mixture: In a 96-well plate, add the kinase buffer, the VEGFR-2 enzyme, and the inhibitor compound at various concentrations.

-

Initiation: Initiate the kinase reaction by adding a mixture of the substrate and ATP.

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

-

Detection: Stop the reaction and measure the amount of ADP produced using a commercial kit such as the ADP-Glo™ Kinase Assay, following the manufacturer's instructions.

-

Data Analysis: Determine the IC50 values by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

Protocol 4: Cell Viability Assay (MTT or CCK-8)

This protocol outlines a method to evaluate the anti-proliferative activity of the synthesized compounds on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., A549, HepG2)

-

Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

Synthesized inhibitor compounds

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) solution

-

DMSO

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the inhibitor compounds (dissolved in DMSO and diluted in culture medium) for 48-72 hours.

-

Assay:

-

For MTT: Add MTT solution to each well and incubate for 4 hours. Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.

-

For CCK-8: Add CCK-8 solution to each well and incubate for 1-4 hours.

-

-

Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of picolinamide-based kinase inhibitors. The protocols and data presented here provide a framework for the rational design, synthesis, and evaluation of novel inhibitors targeting VEGFR-2 and other kinases. The ability to systematically modify the core structure allows for the fine-tuning of biological activity and the development of potent and selective drug candidates.

References

- 1. benchchem.com [benchchem.com]

- 2. Discovery of novel picolinamide-based derivatives as novel VEGFR-2 kinase inhibitors: synthesis, in vitro biological evaluation and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis and docking study of novel picolinamide derivatives as anticancer agents and VEGFR-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Functionalization of the Pyridine Ring in 2-Acetyl-6-bromopyridine: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the functionalization of the pyridine (B92270) ring in 2-Acetyl-6-bromopyridine. This versatile building block is a valuable precursor in the synthesis of highly substituted pyridine derivatives, which are of significant interest in medicinal chemistry and materials science. The presence of the acetyl group at the 2-position and the bromo group at the 6-position allows for a variety of selective chemical transformations.

Introduction

This compound serves as a key intermediate for introducing diverse functionalities onto the pyridine scaffold. The electron-withdrawing nature of the acetyl group and the pyridine nitrogen atom activates the C-Br bond at the 6-position towards various palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions. This allows for the targeted synthesis of 2,6-disubstituted pyridines, which are prevalent motifs in many biologically active compounds and functional materials.